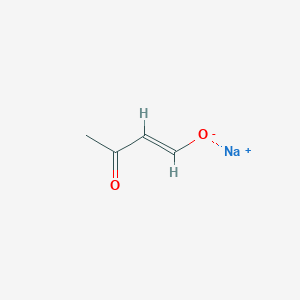
1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biogenic Amine Catabolism in Pseudomonas Species
Pseudomonas species utilize biogenic amines (BAs) as carbon and energy sources, demonstrating these bacteria's potential for studying BA catabolic pathways. This knowledge aids in designing genetically manipulated microbes to eliminate BAs from various sources, showcasing biotechnological applications (Luengo & Olivera, 2020).
Analytical Methods for Biogenic Amines in Foods
Biogenic amines' analysis in foods is crucial due to their toxicity and as indicators of food freshness or spoilage. Chromatographic methods, especially high-performance liquid chromatography (HPLC), are primarily used for this purpose, highlighting the importance of detecting BAs for food safety and quality (Önal, 2007).
Arylethylamine Psychotropic Recreational Drugs: A Chemical Perspective
Arylethylamines, including amphetamines and tryptamines, are significant for their mood and behavior-altering properties. Their synthesis, often through simple reactions due to precursor availability, underscores the complexity of their chemistry and neuro-pharmacology, posing challenges for regulatory control (Freeman & Alder, 2002).
Role of Amine Activators in Acrylic Bone Cements
The review discusses the accelerating effect of tertiary aromatic amines in curing acrylic resins, focusing on kinetics, mechanisms, toxicity, and biomedical applications. This knowledge is crucial for developing materials with improved performance and safety profiles (Vázquez et al., 1998).
Amine-Functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and amino functionalities. Various synthesis methods, including in situ synthesis and post-modification, have been developed to enhance CO2 sorption capacity, showcasing the potential for environmental and industrial applications (Lin, Kong, & Chen, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12-8-9-15(10-13(12)2)16(17)11-14-6-4-3-5-7-14/h3-10,16H,11,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHHNNTWIYOYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)

![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)










![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)
